1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-9-2-3-11(13)12(8-9)15-6-4-10(14)5-7-15;;/h2-3,8,10H,4-7,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNPBBFVMUCCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Nucleophilic Substitution with Piperidin-4-amine
- The nucleophilic aromatic substitution involves reacting the aromatic precursor with 4-amino-1-N-Boc-piperidine or piperidin-4-amine.
- Typical reaction conditions involve polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80 °C) for extended periods (up to 38 hours) to achieve high conversion.
- Bases like triethylamine may be used to facilitate the substitution when benzyl halides are employed.
Reduction of Nitro Groups (If Applicable)
Deprotection of Piperidine Nitrogen
Salt Formation and Purification
- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid.
- Purification methods include recrystallization and chromatographic techniques (e.g., column chromatography using ethyl acetate/hexane mixtures).
- Final yields typically range from 60% to 75% depending on the step and scale.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration of fluorotoluene | HNO3/H2SO4 or similar | - | Room temp to reflux | 16 h | 64-72 | Produces nitro intermediates |
| Nucleophilic substitution | 4-amino-1-N-Boc-piperidine, DMF | DMF | 80 °C | 38 h | 63-72 | Requires prolonged heating |
| Nitro group reduction | Catalytic hydrogenation or chemical reductants | EtOH or CH2Cl2 | 45 °C | 2 h | 70-90 | Converts nitro to amine |
| Boc deprotection & salt formation | TFA or HCl treatment | - | Room temp | 1-2 h | Quantitative | Yields dihydrochloride salt |
| Purification | Column chromatography, recrystallization | EtOAc/hexane | Ambient | - | - | Ensures high purity |
Research Findings and Analysis
- The presence of the fluorine atom ortho to the methyl group on the phenyl ring enhances the compound’s metabolic stability and lipophilicity, which is beneficial in drug design.
- The nucleophilic substitution step is rate-limiting and requires careful control of temperature and solvent to maximize yield and minimize side reactions.
- The use of Boc-protected piperidine intermediates improves handling and selectivity during substitution and reduction steps, with deprotection yielding the final amine ready for salt formation.
- The dihydrochloride salt form is preferred for its improved crystallinity and stability, facilitating formulation and storage.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring or the piperidine ring.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride has garnered attention for its potential use in pharmaceuticals, particularly as a scaffold for drug development. Its structural features make it suitable for modifying to enhance biological activity against various targets.
Potential Therapeutic Uses
- NMDA Receptor Antagonism : Research indicates that compounds with similar structures may exhibit NMDA receptor antagonistic properties, which could be beneficial in treating neurological disorders such as schizophrenia or depression .
- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects .
- Fluorinated Drug Derivatives : The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. This compound's fluorinated structure may lead to improved pharmacokinetic profiles compared to non-fluorinated analogs .
Case Study 1: Synthesis and Characterization
A study published in 2020 explored the synthesis of various fluorinated piperidines, including this compound. The authors demonstrated that their synthetic method allowed for high yields and selectivity, paving the way for further exploration of these compounds in drug discovery .
Case Study 2: Pharmacological Screening
In another investigation, researchers assessed the pharmacological profiles of several piperidine derivatives, noting their potential as NMDA receptor antagonists. The findings suggested that modifications to the piperidine ring could enhance efficacy against specific neurological targets, indicating a promising avenue for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity and selectivity for these targets. The piperidine ring provides a scaffold that can interact with various biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
Substituent Impact :
- Fluorine : Increases lipophilicity and metabolic stability via C-F bond resistance to oxidation .
- Methoxy Groups : Enhance solubility and receptor binding through hydrogen bonding .
- Heterocyclic Moieties (e.g., pyrimidine, benzooxazole): Improve target specificity and potency in ion channel modulation .
Biological Activity
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 281.2 g/mol
- IUPAC Name : 1-(2-fluoro-5-methylphenyl)piperidin-4-amine; dihydrochloride
- InChI Key : NQNPBBFVMUCCMU-UHFFFAOYSA-N
The compound features a piperidine ring, which is known for its versatility in biological applications, along with a fluorinated aromatic group that enhances its binding affinity to various biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The fluorine atom in the aromatic ring can enhance the compound's lipophilicity and overall binding affinity, leading to modulation of neurotransmitter release and enzyme activity . This mechanism is crucial for its potential therapeutic applications, particularly in neurological disorders.
Antimicrobial Properties
Research indicates that compounds with similar piperidine structures exhibit antimicrobial activity. The presence of electron-donating groups on the piperidine ring has been linked to enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of piperidine can possess minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong |
| Escherichia coli | 0.025 | Moderate |
| Pseudomonas aeruginosa | 11.29 | Moderate |
Neuropharmacological Effects
The compound is also being investigated for its potential neuropharmacological effects. It may act as a positive allosteric modulator at certain neurotransmitter receptors, which could lead to anxiolytic or antipsychotic effects without direct agonist activity . This property positions it as a candidate for further research in treating anxiety disorders and schizophrenia.
Case Studies
- Neuropharmacological Study : A study explored the effects of similar piperidine derivatives on rodent models for anxiety. Compounds structurally related to 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine were found to exhibit dose-dependent anxiolytic-like activity, suggesting potential therapeutic applications in treating anxiety disorders .
- Antimicrobial Efficacy Evaluation : In another study, a series of piperidine derivatives were tested for their antimicrobial efficacy against various bacterial strains. Results indicated that modifications similar to those in 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine significantly enhanced antibacterial activity, supporting further exploration of this compound's potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride, and how can purity be maximized?
Methodological Answer: Synthesis typically involves multi-step processes, including nucleophilic substitution, amine protection/deprotection, and salt formation. For example, a Mannich reaction or reductive amination may be employed to construct the piperidine-amine core, followed by fluorophenyl coupling using palladium catalysis . Purification via recrystallization or column chromatography is critical. To maximize purity (>98%), use high-resolution techniques like preparative HPLC with C18 columns and monitor intermediates via TLC/GC-MS .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation: Use - and -NMR with deuterated DMSO or CDCl to resolve aromatic and piperidine proton environments. Fluorine NMR (-NMR) can confirm the presence and position of the fluorine substituent .
- Mass Analysis: High-resolution mass spectrometry (HRMS) in ESI+ mode validates molecular weight and salt form (e.g., [M+H] and [M+2H] peaks for dihydrochloride) .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and ion-pair chromatography for charged species .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Emergency Measures: In case of inhalation, move to fresh air and monitor for respiratory distress. For skin contact, rinse immediately with water for 15 minutes .
- Storage: Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or receptor isoform specificity. To address this:
- Perform comparative binding assays (e.g., radioligand displacement vs. SPR) under standardized buffer conditions (pH 7.4, 150 mM NaCl) .
- Validate functional activity using calcium flux or cAMP assays in cell lines expressing the target receptor .
- Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate assay-specific artifacts from true biological effects .
Q. What computational strategies can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target receptors (e.g., GPCRs or kinases). Parameterize fluorine atoms with accurate partial charges due to their electronegativity .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the amine group and conserved aspartate residues .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and fluorine’s Hammett σ constant to optimize affinity .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 6 months. Monitor degradation via UPLC-MS; common degradation products include hydrolyzed piperidine or defluorinated analogs .
- pH-Dependent Stability: Conduct buffer studies (pH 1–10) to identify labile bonds. The dihydrochloride salt may exhibit improved stability in acidic conditions (pH 3–5) compared to freebase forms .
- Light Sensitivity: Expose to UV light (254 nm) for 48 hours; quantify photodegradants using diode-array detectors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
